Cas no 1448064-75-2 (N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide)
![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide structure](https://pt.kuujia.com/scimg/cas/1448064-75-2x500.png)
1448064-75-2 structure
Nome do Produto:N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-[4-(2-carbamoylphenoxy)but-2-ynyl]-4-methylthiophene-2-carboxamide
- N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide
- VU0547975-1
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
- AKOS024555014
- 1448064-75-2
- F6412-6810
-
- Inchi: 1S/C17H16N2O3S/c1-12-10-15(23-11-12)17(21)19-8-4-5-9-22-14-7-3-2-6-13(14)16(18)20/h2-3,6-7,10-11H,8-9H2,1H3,(H2,18,20)(H,19,21)
- Chave InChI: GXKRCKCIAAHVJI-UHFFFAOYSA-N
- SMILES: C1(C(NCC#CCOC2=CC=CC=C2C(=O)N)=O)SC=C(C)C=1
Propriedades Computadas
- Massa Exacta: 328.08816355g/mol
- Massa monoisotópica: 328.08816355g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 5
- Complexidade: 497
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 110Ų
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6412-6810-75mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-10μmol |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-5mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-50mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-10mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-100mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-2μmol |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-1mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-4mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-15mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 15mg |
$133.5 | 2023-09-09 |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide Literatura Relacionada
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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